molecular formula C19H22N2O2S B2453320 1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1797578-09-6

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No.: B2453320
CAS No.: 1797578-09-6
M. Wt: 342.46
InChI Key: KZNKFGRTMFPTRZ-UHFFFAOYSA-N
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Description

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is an organic compound that features a unique structure combining a phenyl group, a phenylthio group, and a tetrahydro-2H-pyran ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves multiple steps:

    Formation of the tetrahydro-2H-pyran ring: This can be achieved through the acid-catalyzed cyclization of a suitable precursor.

    Introduction of the phenylthio group: This step involves the nucleophilic substitution of a halogenated intermediate with a thiophenol.

    Formation of the urea linkage: This is typically done by reacting an isocyanate with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The urea linkage can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfur-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3-((4-(methylthio)tetrahydro-2H-pyran-4-yl)methyl)urea: Similar structure but with a methylthio group instead of a phenylthio group.

    1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

Uniqueness

1-phenyl-3-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the combination of its phenylthio group and urea linkage, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable for specific applications in research and industry.

Properties

IUPAC Name

1-phenyl-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-18(21-16-7-3-1-4-8-16)20-15-19(11-13-23-14-12-19)24-17-9-5-2-6-10-17/h1-10H,11-15H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNKFGRTMFPTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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